N-(4-chloro-6-methylpyrimidin-2-yl)acetamide (CAS 89694-98-4): A Comprehensive Technical Guide for Drug Development
N-(4-chloro-6-methylpyrimidin-2-yl)acetamide (CAS 89694-98-4): A Comprehensive Technical Guide for Drug Development
Executive Summary
In the landscape of modern medicinal chemistry, halogenated pyrimidine derivatives serve as foundational building blocks for a vast array of target-directed therapeutics, particularly kinase inhibitors and epigenetic modulators. N-(4-chloro-6-methylpyrimidin-2-yl)acetamide (CAS Number: 89694-98-4)[1] is a highly versatile, chemoselectively protected intermediate. By masking the reactive C2-amine while preserving the highly electrophilic C4-chlorine, this scaffold allows researchers to execute precise, stepwise functionalizations.
This whitepaper provides an in-depth technical analysis of CAS 89694-98-4, detailing its physicochemical properties, its mechanistic role in pharmacophore design, and field-validated synthetic protocols designed for high-yield derivatization.
Chemical Identity and Physicochemical Properties
Understanding the baseline properties of this intermediate is critical for predicting its behavior in organic solvents and its reactivity profile during downstream coupling. The compound features a pyrimidine core substituted at three positions, giving it a distinct electronic distribution that dictates its synthetic utility[2].
Table 1: Physicochemical Properties of N-(4-chloro-6-methylpyrimidin-2-yl)acetamide
| Property | Value |
| IUPAC Name | N-(4-chloro-6-methylpyrimidin-2-yl)acetamide |
| CAS Number | 89694-98-4 |
| Molecular Formula | C₇H₈ClN₃O |
| Molecular Weight | 185.61 g/mol |
| Precursor CAS | 5600-21-5 (2-Amino-4-chloro-6-methylpyrimidine) |
| Key Reactive Sites | C4 (Electrophilic), C2-Acetamide (H-bond donor/acceptor) |
Mechanistic Role in Molecular Design
The architectural brilliance of N-(4-chloro-6-methylpyrimidin-2-yl)acetamide lies in the orthogonal reactivity of its functional groups. As demonstrated in[3], each substituent serves a specific mechanistic purpose:
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The C4-Chloro Group (The Electrophile): The two nitrogen atoms in the pyrimidine ring exert a strong electron-withdrawing inductive and resonance effect, severely depleting electron density at the C2, C4, and C6 positions. The electronegative chlorine atom at C4 further polarizes the C-Cl bond. This makes the C4 carbon highly susceptible to Nucleophilic Aromatic Substitution (SNAr) by incoming nucleophiles (such as anilines) via a stabilized Meisenheimer complex intermediate.
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The C2-Acetamide Group (Protection & Pharmacophore): Acetylating the primary amine serves a dual purpose. Synthetically, it acts as a protecting group, preventing unwanted self-condensation or polymerization during the harsh conditions often required for SNAr. Pharmacologically, once the drug is synthesized, the acetamide motif frequently acts as a crucial hydrogen bond donor/acceptor system, anchoring the molecule to the hinge region of target kinases[3].
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The C6-Methyl Group (Steric Modulator): This group provides necessary steric bulk, restricting the rotational degrees of freedom of the final molecule and optimizing the hydrophobic fit within the target protein's binding pocket.
Pharmacophore mapping of the substituted pyrimidine core in target binding.
Experimental Workflows and Protocols
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, incorporating specific stoichiometric controls and mechanistic rationale.
Protocol 1: Chemoselective Acetylation of 2-Amino-4-chloro-6-methylpyrimidine
Objective: Convert the primary amine (CAS 5600-21-5) to an acetamide (CAS 89694-98-4) without displacing the C4-chlorine atom[4]. Causality: By utilizing a mild acetylating agent (acetic anhydride) at low temperatures, we achieve mono-acetylation. The C4-chlorine remains intact because displacing it requires a much stronger nucleophile and significantly higher thermal energy.
Step-by-Step Methodology:
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Preparation: Charge a flame-dried, argon-purged round-bottom flask with 2-amino-4-chloro-6-methylpyrimidine (1.0 eq).
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Solvation & Base Addition: Dissolve the substrate in anhydrous dichloromethane (DCM) (10 mL per gram of substrate). Add triethylamine (TEA) (1.5 eq) to act as an acid scavenger, followed by a catalytic amount of 4-dimethylaminopyridine (DMAP) (0.05 eq) to accelerate the acyl transfer[5].
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Reagent Addition: Submerge the flask in an ice bath to reach 0 °C. Expert Insight: Maintaining 0 °C is critical to prevent an exothermic runaway and minimize the formation of di-acetylated byproducts. Dropwise, add acetic anhydride (1.1 eq) over 15 minutes.
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Reaction Propagation: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2–4 hours. Validate reaction completion via TLC (Hexane:EtOAc 7:3); the starting material spot should completely disappear.
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Quenching & Workup: Quench the reaction by slowly adding saturated aqueous NaHCO₃ to neutralize the generated acetic acid. Extract the aqueous layer with DCM (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
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Purification: Recrystallize the crude solid from cold ethanol to yield pure N-(4-chloro-6-methylpyrimidin-2-yl)acetamide as a white to off-white crystalline solid[1].
Workflow from precursor to drug scaffold via CAS 89694-98-4.
Protocol 2: Nucleophilic Aromatic Substitution (SNAr) at C4
Objective: Displace the C4-chlorine of CAS 89694-98-4 with a target nucleophile (e.g., an aniline derivative) to build a functionalized inhibitor scaffold[3]. Causality: Acid catalysis is employed to protonate the pyrimidine nitrogens. This drastically increases the electrophilicity of the C4 carbon, lowering the activation energy required for the aniline to attack and form the Meisenheimer complex.
Step-by-Step Methodology:
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Preparation: Combine N-(4-chloro-6-methylpyrimidin-2-yl)acetamide (1.0 eq) and the desired aniline nucleophile (1.2 eq) in a microwave-safe reaction vial.
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Solvent & Catalyst: Suspend the reactants in 1-butanol (5 mL/mmol). Add a catalytic amount of concentrated HCl (1-2 drops) or p-toluenesulfonic acid (pTSA)[6].
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Thermal Activation: Seal the vial and irradiate in a microwave reactor at 120 °C for 30 minutes. Alternatively, heat under conventional reflux for 12 hours.
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Isolation: Cool the mixture to room temperature. The functionalized product typically precipitates directly from the alcoholic solvent. Filter the precipitate, wash with cold isopropanol, and dry under high vacuum.
Table 2: SNAr Reaction Optimization Parameters (C4 Derivatization)
| Solvent | Catalyst | Temperature | Average Yield | Mechanistic Notes |
| DMF | K₂CO₃ (Base) | 80 °C | 40-50% | Base-catalyzed; prone to side reactions and lower conversion rates. |
| Isopropanol | HCl (Acid) | 100 °C (Reflux) | 75-85% | Acid-catalyzed; highly selective for C4, good balance of safety and yield. |
| 1-Butanol | pTSA (Acid) | 120 °C (Microwave) | >90% | Rapid kinetics; ideal for sterically hindered amines due to high thermal energy. |
Applications in Target-Directed Therapeutics
The utilization of N-(4-chloro-6-methylpyrimidin-2-yl)acetamide is heavily documented in the synthesis of epigenetic modulators and oncology drugs. For instance, in the development of , this exact pyrimidine scaffold is reacted with aminothiophenes and benzimidazol-2-yl-alkylamines[3]. The acetamide group is either retained to interact with the S-adenosyl-L-methionine (SAM) binding pocket or subsequently hydrolyzed back to the primary amine depending on the specific hydrogen-bonding requirements of the target protein's active site.
By mastering the orthogonal reactivity of CAS 89694-98-4, drug development professionals can rapidly generate diverse libraries of pyrimidine-based therapeutics with highly predictable structure-activity relationships (SAR).
References
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National Institutes of Health (NIH). "Design, synthesis and evaluation of pyrimidinobenzylamide and pyrimidinothiophenamide derivatives as inhibitors of DOT1L and related epigenetic targets DNMT3a, PRMT4 and other HMTs." PubMed Central (PMC). URL:[Link]
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MDPI. "Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst." Molecules. URL:[Link]
Sources
- 1. 89694-98-4|N-(4-chloro-6-methylpyrimidin-2-yl)acetamide|BLD Pharm [bldpharm.com]
- 2. N-(4-chloro-6-methylpyrimidin-2-yl)-2-tosylacetamide|103120-28-1 - MOLBASE Encyclopedia [m.molbase.com]
- 3. Design, synthesis and evaluation of pyrimidinobenzylamide and pyrimidinothiophenamide derivatives as inhibitors of DOT1L and related epigenetic targets DNMT3a, PRMT4 and other HMTs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-Amino-4-chloro-6-methylpyrimidine | 5600-21-5 [chemicalbook.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. US7696213B2 - 4-methylpyridopyrimidinone compounds - Google Patents [patents.google.com]

